molecular formula C13H9F3N2OS B12340190 3-(Phenylthio)-5-(trifluoromethyl)picolinamide

3-(Phenylthio)-5-(trifluoromethyl)picolinamide

Cat. No.: B12340190
M. Wt: 298.29 g/mol
InChI Key: GGZHXJIJXOVYJW-UHFFFAOYSA-N
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Description

3-(phenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

3-(phenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenylsulfanyl group can participate in various binding interactions. These properties make the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with trifluoromethyl and phenylsulfanyl groups, such as:

  • 3-(phenylsulfanyl)-5-(trifluoromethyl)pyridine
  • 3-(phenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

The uniqueness of 3-(phenylsulfanyl)-5-(trifluoromethyl)pyridine-2-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and phenylsulfanyl groups on the pyridine ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C13H9F3N2OS

Molecular Weight

298.29 g/mol

IUPAC Name

3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)8-6-10(11(12(17)19)18-7-8)20-9-4-2-1-3-5-9/h1-7H,(H2,17,19)

InChI Key

GGZHXJIJXOVYJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)N

Origin of Product

United States

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